Dephostatin

Übersicht

Beschreibung

Dephostatin ist ein selektiver Inhibitor von Proteintyrosinphosphatasen, einschließlich CD45 und SHPTP-1. Es wurde ursprünglich aus der Kulturbrühe eines Stammes von Streptomyces MJ742-NF5 isoliert. This compound ist bekannt für seine Rolle in der Signaltransduktion, neoplastischen Transformation und der Kontrolle der Zellzyklusprogression durch Regulierung der Tyrosinphosphorylierung und -dephosphorylierung .

Präparationsmethoden

This compound kann unter Verwendung einer Silylschutzgruppe synthetisiert werden, die mit einem Fluorwasserstoff-Natriumfluorid-Puffer ohne Beschädigung der labilen N-Nitrosaminogruppe entfernt werden kann . Die Verbindung ist in Dimethylsulfoxid bei 22 mg/ml löslich und in Wasser unlöslich . Industrielle Produktionsmethoden beinhalten die Isolierung von this compound aus der Kulturbrühe von Streptomyces MJ742-NF5 .

Vorbereitungsmethoden

Dephostatin can be synthesized using a silyl protective group removable with hydrogen fluoride-sodium fluoride buffer without damaging the labile N-nitrosamino group . The compound is soluble in dimethyl sulfoxide at 22 mg/ml and is insoluble in water . Industrial production methods involve isolating this compound from the culture broth of Streptomyces MJ742-NF5 .

Analyse Chemischer Reaktionen

Dephostatin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Fluorwasserstoff, Natriumfluorid und Tetrahydrofuran . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind this compound selbst und seine Analoga, wie z. B. Methyl-3,4-Dephostatin und Ethyl-3,4-Dephostatin .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Inhibition of Dual-Specificity Phosphatases

Dephostatin has been identified as an effective inhibitor of dual-specificity phosphatase 26 (DUSP26), which plays a crucial role in regulating mitogen-activated protein kinase (MAPK) pathways and the p53 tumor suppressor. Ethyl-3,4-dephostatin, a synthetic analog, has demonstrated the ability to inhibit DUSP26-mediated dephosphorylation of p38 MAPK and p53 in human colon cancer cells. This inhibition leads to enhanced phosphorylation of p53 at Ser-37, suggesting potential therapeutic applications in cancers overexpressing DUSP26 .

Table 1: Inhibition Effects of this compound on Key Proteins

Antibiotic Resistance

Combination Therapy with Colistin

Recent studies have revealed that this compound can enhance the efficacy of colistin, a last-resort antibiotic for multidrug-resistant infections such as those caused by Salmonella. In experiments involving mice, this compound allowed for significantly lower doses of colistin while maintaining its effectiveness against infections. This combination not only prolonged survival rates in infected mice but also reduced the toxic effects associated with higher doses of colistin .

Mechanism of Action

this compound does not kill Salmonella directly; instead, it enhances the bacteria's sensitivity to colistin by blocking pathways that confer resistance to immune responses. This innovative approach highlights the potential for using this compound in combination therapies to combat antibiotic resistance .

Enzymatic Inhibition

Targeting DNA Repair Mechanisms

this compound has been shown to inhibit enzymes involved in DNA repair processes. For instance, methyl-3,4-dephostatin has been synthesized to possess enhanced potency against specific targets like uracil DNA glycosylase (UDG). This inhibition can affect cellular responses to DNA damage and may have implications for cancer treatment strategies that exploit DNA repair pathways .

Case Study: this compound in Cancer Therapy

A study published in Pharmazie demonstrated that ethyl-3,4-dephostatin effectively inhibits DUSP26 activity in vitro and in cellular models. The findings suggest that inhibiting DUSP26 could provide a novel strategy for regulating tumorigenesis and cell growth in cancers where this phosphatase is overexpressed .

Case Study: this compound Against Salmonella

Research from McMaster University highlighted the effectiveness of this compound when used alongside colistin against Salmonella. The study found that co-administration significantly improved survival rates compared to colistin alone, indicating a promising avenue for treating drug-resistant bacterial infections .

Wirkmechanismus

Dephostatin exerts its effects by inhibiting protein tyrosine phosphatases, including CD45 and SHPTP-1 . It disrupts signaling through the SsrA-SsrB and PmrB-PmrA two-component regulatory systems in Salmonella, restoring sensitivity to the antibiotic colistin . This compound-induced protein oxidation may also contribute to its effects .

Vergleich Mit ähnlichen Verbindungen

Dephostatin ist einzigartig in seiner selektiven Hemmung von Proteintyrosinphosphatasen und seiner Fähigkeit, den Kalziumspiegel zu erhöhen, indem Kalzium aus intrazellulären Speichern mobilisiert wird . Ähnliche Verbindungen umfassen:

Methyl-3,4-Dephostatin: Ein stabiles Analogon von this compound, das die CD45-assoziierte Proteintyrosinphosphatase nicht hemmt.

Ethyl-3,4-Dephostatin: Ein weiteres stabiles Analogon, das intrazelluläre Proteintyrosinphosphatasen PTP1B und SHPTP-1 hemmt.

Diese Analoga teilen ähnliche inhibitorische Eigenschaften, unterscheiden sich aber in ihrer Stabilität und ihren spezifischen Zielen .

Biologische Aktivität

Dephostatin is a naturally occurring protein-tyrosine phosphatase (PTP) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of diabetes treatment and bacterial virulence inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Discovered in 1993, this compound is derived from the bacterium Streptomyces and has been shown to selectively inhibit various PTPs, including PTP1B and SHPTP-1. These enzymes play crucial roles in cellular signaling pathways that regulate insulin sensitivity and other metabolic processes .

This compound's primary mechanism involves the inhibition of PTPs, which leads to increased tyrosine phosphorylation of key proteins involved in insulin signaling. This action enhances glucose uptake by cells and promotes insulin sensitivity, making this compound a potential therapeutic agent for diabetes mellitus .

Key Mechanisms:

- Inhibition of PTPs : Inhibits PTP1B and SHPTP-1, leading to increased phosphorylation of insulin receptor substrates.

- Activation of Akt : Promotes the activation of Akt, a key player in glucose metabolism.

- GLUT4 Translocation : Facilitates the movement of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake .

Biological Activity in Diabetes Treatment

Research has demonstrated that this compound analogues exhibit significant antidiabetic effects. For example, Et-3,4-dephostatin was shown to reduce blood glucose levels in KK-Ay mice models after oral administration . A summary of findings related to its antidiabetic activity is presented below:

Inhibition of Bacterial Virulence

In addition to its metabolic effects, this compound has been identified as a potent inhibitor of bacterial virulence factors. Recent studies have shown that it disrupts key signaling pathways in Salmonella, restoring sensitivity to colistin, an antibiotic often used as a last resort against Gram-negative infections .

Key Findings:

- Virulence Reduction : this compound significantly attenuates Salmonella virulence in vitro and in vivo by inhibiting intracellular signaling pathways crucial for its survival and pathogenicity.

- Restoration of Antibiotic Efficacy : By disrupting two-component regulatory systems, this compound enhances the effectiveness of colistin against resistant strains .

Case Studies and Research Findings

Several case studies have illustrated the practical applications and effectiveness of this compound in both diabetes management and bacterial infection control:

- Diabetes Management : A study involving diabetic mouse models highlighted the efficacy of this compound analogues in lowering blood glucose levels and improving insulin sensitivity through enhanced signaling pathways.

- Infection Control : In murine models infected with Salmonella, treatment with this compound resulted in significantly reduced bacterial loads, demonstrating its potential as an anti-infective agent .

Eigenschaften

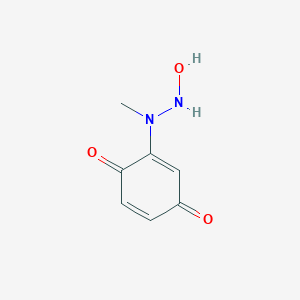

IUPAC Name |

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJOLYFWJWJPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934304 | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151606-30-3 | |

| Record name | Dephostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151606-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dephostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.